Methyl 2-bromo-4-morpholinobenzenecarboxylate
Overview
Description
Methyl 2-bromo-4-morpholinobenzenecarboxylate: is an organic compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol . This compound is used primarily in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-morpholinobenzenecarboxylate typically involves the bromination of a precursor compound followed by esterification.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-4-morpholinobenzenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include substituted benzenecarboxylates.
Oxidation Reactions: Products include oxidized derivatives of the compound.
Reduction Reactions: Products include reduced derivatives of the compound.
Scientific Research Applications
Methyl 2-bromo-4-morpholinobenzenecarboxylate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of biological processes and as a tool in proteomics research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-morpholinobenzenecarboxylate involves its interaction with specific molecular targets. The bromine atom and the morpholine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and proteins, affecting their function and activity. The pathways involved include nucleophilic substitution and esterification reactions .
Comparison with Similar Compounds
- Methyl 2-chloro-4-morpholinobenzenecarboxylate
- Methyl 2-fluoro-4-morpholinobenzenecarboxylate
- Methyl 2-iodo-4-morpholinobenzenecarboxylate
Comparison: Methyl 2-bromo-4-morpholinobenzenecarboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative has different reactivity patterns and can participate in distinct chemical reactions. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
methyl 2-bromo-4-morpholin-4-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFNFAXOFLZORU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCOCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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